4-Methylpentanimidamide hydrochloride

Catalog No.
S3128022
CAS No.
857809-07-5
M.F
C6H15ClN2
M. Wt
150.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpentanimidamide hydrochloride

Free amidine bases degrade rapidly via hydrolysis, compromising cyclization yields. 4-Methylpentanimidamide hydrochloride (CAS 857809-07-5) solves this as a bench-stable salt for reliable heterocycle synthesis.

  • Stable hydrochloride form ensures precise stoichiometry and high aqueous solubility during base-promoted condensations.
  • Terminal isopropyl branching resists cytochrome P450 ω-oxidation and occupies deep hydrophobic pockets like the APJ receptor, unlike straight-chain analogs.
  • Pre-installed isocaproyl group streamlines construction of lipophilic pyrimidine/triazine fungicides with enhanced cuticular penetration.

CAS Number

857809-07-5

Product Name

4-Methylpentanimidamide hydrochloride

IUPAC Name

4-methylpentanimidamide;hydrochloride

Molecular Formula

C6H15ClN2

Molecular Weight

150.65

InChI

InChI=1S/C6H14N2.ClH/c1-5(2)3-4-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H

InChI Key

BVWGMWLHWMOSOP-UHFFFAOYSA-N

SMILES

CC(C)CCC(=N)N.Cl

solubility

not available

Synonyms

4-Methylpentanimidamide hydrochloride, 4-Methylpentan-1-imidamide hydrochloride, Isocaproimidamide hydrochloride, 4-Methylpentamidine hydrochloride, 4-Methylpentanimidamide HCl

Purity

≥98%

Package Size

10 mg, 50 mg, 1 g, 5 g

4-Methylpentanimidamide hydrochloride (CAS 857809-07-5) is a specialized aliphatic amidine salt that serves as a bifunctional building block for the synthesis of nitrogen-rich heterocycles, including pyrimidines, triazines, and imidazoles. By providing a pre-formed isocaproyl (4-methylpentyl) moiety, it enables the direct installation of a branched, lipophilic aliphatic chain during standard condensation reactions [1]. The hydrochloride salt form ensures bench-stable handling, high aqueous solubility, and precise stoichiometric control during base-promoted cyclization, making it a practical precursor for both pharmaceutical library generation and agrochemical active ingredient development [2].

Research Fit

Hydrochloride salt form supports handling and stability
Defined purity specification supports assay reproducibility
Supplied as early discovery research chemical

Substituting 4-methylpentanimidamide hydrochloride with straight-chain homologs (such as pentanimidamide hydrochloride) or shorter amidines (like acetamidine) fundamentally alters the lipophilicity, steric profile, and metabolic stability of the resulting heterocycle [1]. In drug discovery, the terminal isopropyl branching provided by the 4-methylpentyl group is specifically utilized to occupy distinct hydrophobic target pockets, such as in APJ receptor agonists, and to resist cytochrome P450-mediated ω-oxidation—advantages that a straight n-butyl or methyl group cannot provide [2]. Furthermore, attempting to use the free amidine base instead of the hydrochloride salt leads to rapid ambient degradation via hydrolysis to the corresponding amide, resulting in poor reproducibility and depressed yields in cyclization workflows[3].

Substitution Risk

Salt form mismatch Free base (4-methylpentanimidamide) may differ in solubility and stability, altering assay outcome.
Structural analog risk Unsubstituted pentanimidamide lacks 4-methyl group; steric/electronic differences may shift reactivity and binding.
Undocumented purity Analog batches without standardized purity specification may introduce confounding impurities.

Metabolic Stability and Steric Shielding in Heterocycle Design

When incorporated into pharmaceutical cores, the branched 4-methylpentyl group provided by this compound offers greater metabolic resistance compared to straight-chain analogs. The terminal dimethyl branching introduces steric hindrance that typically reduces cytochrome P450-mediated ω-oxidation rates by 2- to 5-fold compared to the unbranched n-butyl group installed by pentanimidamide hydrochloride[1].

Evidence DimensionTerminal aliphatic branching and ω-oxidation resistance
Target Compound Data4-Methylpentanimidamide HCl (installs branched 4-methylpentyl group)
Comparator Or BaselinePentanimidamide HCl (installs straight-chain n-butyl group)
Quantified Difference2- to 5-fold typical reduction in ω-oxidation rate
ConditionsIn silico and in vitro metabolic profiling of resulting pyrimidine/triazole derivatives

Procuring the branched amidine allows medicinal chemists to directly synthesize metabolically robust drug candidates without requiring downstream structural modifications.

Lipophilicity (LogP)
Cross-study comparable
Target: 0.76 (measured)Free base: 2.16 (predicted)N-hydroxy analog: 1.58
Lower logP suggests higher aqueous solubility than free base
Measured vs. predicted values; verify in target assay buffer

Storage Stability and Handling Reproducibility

The hydrochloride salt form of 4-methylpentanimidamide is critical for processability. While the free amidine base rapidly hydrolyzes to 4-methylpentanamide upon exposure to ambient moisture (often dropping below 80% purity within weeks), the hydrochloride salt maintains >98% purity for over 12 months under standard laboratory storage conditions [1].

Evidence DimensionShelf-life and purity retention under ambient conditions
Target Compound DataHydrochloride salt maintains >98% purity for >12 months
Comparator Or BaselineFree 4-methylpentanimidamide base degrades to amide (<80% purity within weeks)
Quantified Difference>20% higher purity retention over a standard storage cycle
ConditionsAmbient laboratory storage with periodic atmospheric moisture exposure

The hydrochloride salt guarantees reliable stoichiometry and prevents yield-crashing amide impurities during scale-up syntheses.

Salt Form Solubility
Class-level inference
Hydrochloride salt expected to improve aqueous solubility vs. free base
May simplify aqueous stock solution preparation
Data to verify; actual solubility depends on counterion and crystal form

One-Step Lipophilic Heterocycle Synthesis Efficiency

Using 4-methylpentanimidamide hydrochloride allows for the one-step installation of a complex lipophilic side chain during heterocycle formation. Compared to using a baseline precursor like acetamidine hydrochloride—which requires subsequent multi-step alkylation or cross-coupling to build the aliphatic chain—this compound achieves the target functionalized pyrimidine in a single condensation step with 1,3-dicarbonyls, typically yielding 70-85% [1].

Evidence DimensionSynthetic steps to achieve a 4-methylpentyl-substituted pyrimidine
Target Compound Data1 step (direct condensation, 70-85% yield)
Comparator Or BaselineAcetamidine HCl (requires 1 core step + 2-3 late-stage alkylation steps)
Quantified DifferenceEliminates 2-3 synthetic steps and avoids transition-metal catalysts
ConditionsStandard base-promoted Pinner-type cyclization in refluxing solvent

Procuring this exact building block drastically shortens synthetic routes, reducing overall API or library production costs.

Purity Specification
Vendor-reported
≥95% standard; ≥98% high-purity grade available
Quantified purity benchmark supports lot selection
Verify via CoA; compare across suppliers for sensitive applications
4-Methyl Substitution
Structural comparison
4-Methylpentanimidamide (C6) vs. pentanimidamide (C5); +14 Da, increased steric bulk
Methyl group may influence reactivity and target binding selectivity
SAR context; functional equivalence with unsubstituted analog unlikely

Synthesis of APJ Receptor Agonists

This compound is the exact precursor required to synthesize specific 6-hydroxy-pyrimidin-4(1H)-one derivatives, where the 4-methylpentyl group is critical for occupying the hydrophobic binding pocket of the APJ receptor, as detailed in recent pharmaceutical patents [1].

Development of Novel Agrochemicals

Procured for synthesizing lipophilic triazine or pyrimidine-based fungicides and herbicides. The branched aliphatic chain enhances cuticular penetration in plant models compared to shorter or unbranched amidine precursors [2].

Fragment-Based Drug Discovery (FBDD) Libraries

Procured to generate diverse libraries of nitrogen heterocycles with specific LogP profiles. The pre-formed isocaproyl group allows chemists to rapidly probe deep hydrophobic binding pockets without adding late-stage synthetic complexity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Defined purity and 4-methyl substitution specificity
Reaction reproducibility and selectivity
Biochemical assay development
Low lipophilicity profile and salt form consistency
Aqueous solubility and assay robustness
Heterocycle synthesis methodology
Stable hydrochloride salt and defined purity
Reaction yield and selectivity optimization
Analytical method development
High-purity specification availability
Method accuracy and identification confidence

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